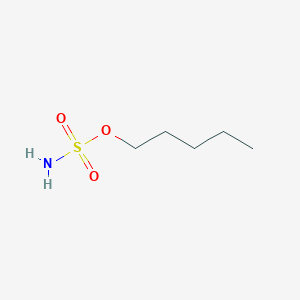

Pentyl sulfamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentyl sulfamate can be synthesized through several methods. One common approach involves the reaction of sulfamic acid with pentanol in the presence of a dehydrating agent such as thionyl chloride or sulfuryl chloride. The reaction typically proceeds under mild conditions, with the formation of this compound and the release of hydrogen chloride gas.

Another method involves the activation of sulfamic acid salts with triphenylphosphine ditriflate, followed by nucleophilic trapping with pentanol. This method proceeds in modest to excellent yields and is suitable for incorporating nucleophiles derived from aliphatic alcohols and phenols .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of phase-transfer catalysts can enhance the efficiency of the reaction, leading to higher yields and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: Pentyl sulfamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of this compound can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different sulfamate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various sulfamate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pentyl sulfamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfamate esters and other organosulfur compounds.

Biology: this compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamate-sensitive pathways.

Wirkmechanismus

The mechanism of action of pentyl sulfamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The sulfamoyl group is crucial for this interaction, as it can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Pentyl sulfamate can be compared with other sulfamate esters and sulfonamides:

Biologische Aktivität

Pentyl sulfamate, a chemical compound with the CAS number 637772-35-1, is gaining attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is classified as a sulfamate ester and has various applications in organic synthesis and medicinal chemistry.

This compound exhibits its biological activity primarily through its role as an enzyme inhibitor . The sulfamoyl group in this compound enables it to interact with specific enzymes by binding to their active sites. This binding can prevent the normal enzymatic function, thereby influencing various biochemical pathways. The interactions involve hydrogen bonds and electrostatic forces with amino acid residues at the enzyme's active site, which can lead to therapeutic effects in conditions where these enzymes play a critical role.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in metabolic pathways sensitive to sulfamate compounds. This inhibition can have implications for diseases where these pathways are dysregulated. For instance, ongoing studies are exploring its potential therapeutic applications in conditions such as cancer and metabolic disorders.

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of this compound across various experimental setups:

-

In Vitro Studies :

- This compound has been tested on different cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

- In experiments involving human hepatoma cells (HepG2), this compound showed dose-dependent inhibition of cell proliferation, indicating its potential use in cancer therapies .

-

Pharmacological Testing :

- A pharmacological reference study assessed the impact of this compound on cholesterol biosynthesis pathways, revealing significant interactions with enzymes involved in cholesterol metabolism .

- Further analysis using high-content screening techniques confirmed its ability to induce cell cycle arrest in treated cells, suggesting mechanisms that could be exploited for therapeutic purposes .

Comparative Analysis

To better understand this compound's activity, it is useful to compare it with other related compounds:

| Compound | Type | Biological Activity |

|---|---|---|

| This compound | Sulfamate Ester | Enzyme inhibitor; anticancer effects |

| Sulfamethoxazole | Sulfonamide | Antibacterial; inhibits folate synthesis |

| Carbenoxolone | Synthetic Compound | Neuroprotective; inhibits 11β-HSD1 |

This table illustrates how this compound fits within a broader class of biologically active compounds, particularly those that target enzyme inhibition.

Eigenschaften

IUPAC Name |

pentyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAINZAIPFWMLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603710 | |

| Record name | Pentyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637772-35-1 | |

| Record name | Pentyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.